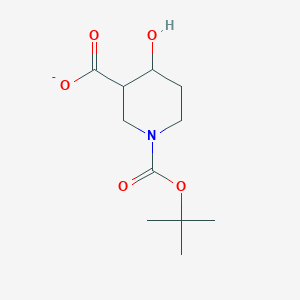
1,3-Piperidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid is a compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a hydroxyl group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group serves as a protecting group for amines, making it a valuable tool in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid can be synthesized through various methods. One common approach involves the protection of the amine group in 4-hydroxypiperidine-3-carboxylic acid using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous or organic solvent at ambient temperature .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) for Boc deprotection.
Major Products:
- Oxidation of the hydroxyl group can yield 4-oxopiperidine-3-carboxylic acid.
- Reduction of the carbonyl group can produce 4-hydroxypiperidine-3-carboxylic acid.
- Substitution reactions can lead to various derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 1-(tert-butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine, preventing unwanted reactions during synthesis. Deprotection occurs under acidic conditions, where the Boc group is cleaved, releasing the free amine .
Comparación Con Compuestos Similares
4-Hydroxypiperidine-3-carboxylic acid: Lacks the Boc protecting group, making it more reactive.
1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid: Similar structure but without the hydroxyl group.
tert-Butoxycarbonyl-protected amino acids: Widely used in peptide synthesis.
Uniqueness: 1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid is unique due to the presence of both the Boc protecting group and the hydroxyl group, providing versatility in synthetic applications and enabling selective reactions .
Propiedades
Fórmula molecular |
C11H18NO5- |
|---|---|
Peso molecular |
244.26 g/mol |
Nombre IUPAC |
4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-4-8(13)7(6-12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/p-1 |
Clave InChI |
MZOSQXSHAOWJQY-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3E)-5-Fluoro-4-imino-3-[5-(4-methylpiperazin-1-yl)-1,3-dihydro-2H-benzimidazol-2-ylidene]-4,4a-dihydroquinolin-2(3H)-one](/img/structure/B12354826.png)
![6-Amino-4-(2,5-dimethoxyphenyl)-3-naphthalen-2-yl-1,2,3,3a,4,7a-hexahydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12354831.png)
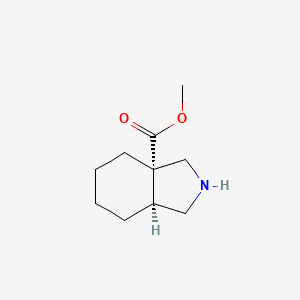
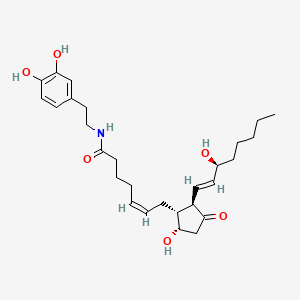

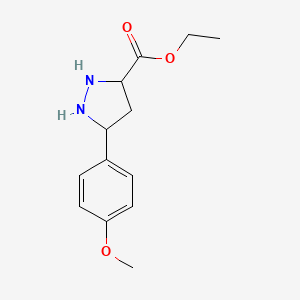
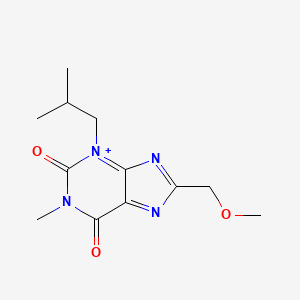

![N-[2-[(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-phthalazin-1-yl)ethyl]benzamide](/img/structure/B12354888.png)
![(2S)-3-[[6-[4-(4a,5,6,7-tetrahydro-1,8-naphthyridin-2-yl)piperidin-1-yl]-2,5-dimethylpyrimidin-4-yl]amino]-2-[(4-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B12354897.png)
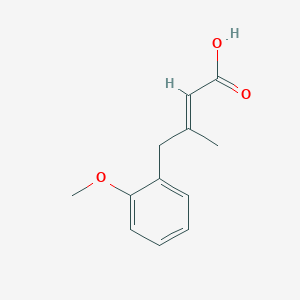

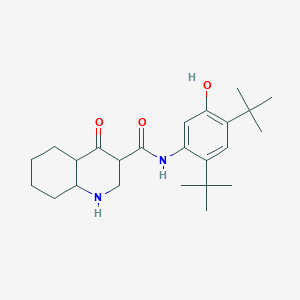
![11-Benzyl-7-[(2-methylphenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]tridec-5-en-8-one](/img/structure/B12354911.png)
